1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with a 2,5-dimethylphenylthio group and a pyridin-4-ylmethyl amide moiety. Its structural design combines a heterocyclic aromatic system (pyrimidine) with a piperidine carboxamide scaffold, a framework commonly associated with bioactive molecules targeting enzymes or receptors in medicinal chemistry. The 2,5-dimethylphenylthio group introduces electron-rich sulfur-based substitution, which may enhance lipophilicity and metabolic stability compared to oxygen-containing analogs.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-17-3-4-18(2)21(13-17)31-23-14-22(27-16-28-23)29-11-7-20(8-12-29)24(30)26-15-19-5-9-25-10-6-19/h3-6,9-10,13-14,16,20H,7-8,11-12,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLIXNOQCYYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
- Key Differences: Pyrimidine Substitution: The 4-ethylphenoxy group replaces the 2,5-dimethylphenylthio group. Amide Substituent: 4-fluorobenzyl vs. pyridin-4-ylmethyl.
- Implications :
- The thioether (C–S–C) in the target compound may confer greater lipophilicity and resistance to oxidative metabolism compared to the ether (C–O–C) in this analogue .
- The pyridinylmethyl group’s aromatic nitrogen could enable stronger hydrogen bonding compared to the fluorobenzyl’s halogen-based interactions.
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
- Key Differences: Pyrimidine Substitution: 2-amino-6-chloro vs. 2,5-dimethylphenylthio. Amide Substituent: N-methyl vs. N-pyridin-4-ylmethyl.
- The N-methyl group lacks the hydrogen-bonding capability of the pyridinylmethyl substituent, possibly diminishing target affinity .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences: Pyrimidine Substitution: Aminomethyl and phenyl groups vs. thioether and piperidine-carboxamide. Conformational Features: Intramolecular N–H⋯N hydrogen bonding stabilizes the structure, a feature absent in the target compound.
- Implications: The target compound’s piperidine-carboxamide scaffold may offer greater conformational flexibility compared to the rigid aminomethyl-substituted pyrimidine here. The thioether’s bulkier substitution could alter binding pocket interactions compared to the smaller methoxyphenyl group .
Hypothesized Pharmacological and Physicochemical Properties
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